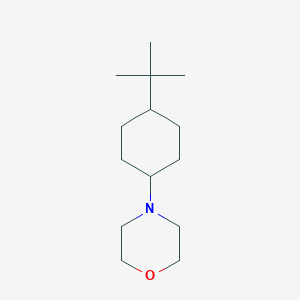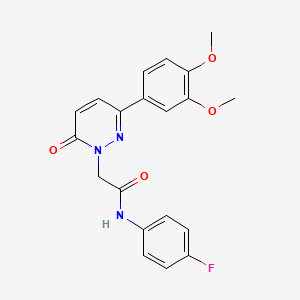
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group attached to the thiadiazole ring and a cyclohexanecarboxamide moiety
Méthodes De Préparation
The synthesis of N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a Williamson ether synthesis, where the thiadiazole derivative is reacted with methoxymethyl chloride in the presence of a base.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the methoxymethyl-substituted thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Industry: The compound can be used in the development of new industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group may enhance the compound’s ability to penetrate biological membranes, while the cyclohexanecarboxamide moiety can contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may affect its reactivity and biological activity.
N-(5-(Methyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: The presence of a methyl group instead of a methoxymethyl group can lead to differences in solubility and chemical reactivity.
N-(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: The ethoxymethyl group may confer different physicochemical properties compared to the methoxymethyl group.
Propriétés
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-16-7-9-13-14-11(17-9)12-10(15)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMBDRFTFGESKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
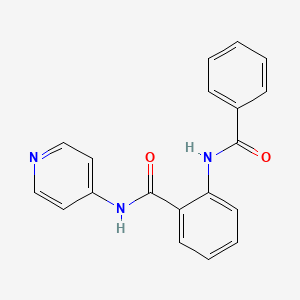
![5-[(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5620734.png)
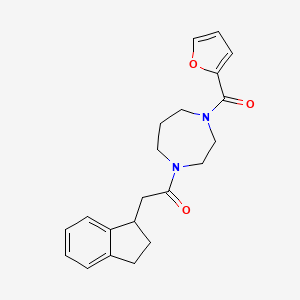
![(3R*,5S*)-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5620747.png)
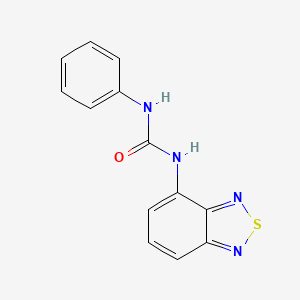
![3-Methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole](/img/structure/B5620765.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)acetamide](/img/structure/B5620774.png)
![2-({[(2-methoxypyridin-3-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5620777.png)
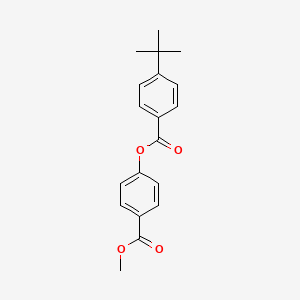
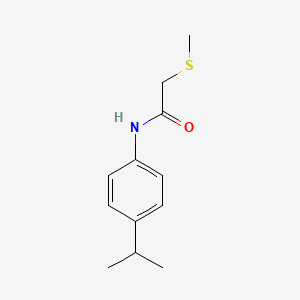
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5620795.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-2-carboxamide](/img/structure/B5620796.png)
